
N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(3-hydroxypropyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(3-hydroxypropyl)oxalamide, also known as CDDO-HPAO, is a synthetic triterpenoid compound that has attracted significant attention in the scientific research community. It is a potent anti-inflammatory and anti-cancer agent that has shown promising results in preclinical studies.
Aplicaciones Científicas De Investigación
Novel Compound Synthesis
Optically active binuclear diorganotin compounds were prepared from an optically active oxalamide, showcasing the potential for creating materials with specific optical properties for applications in materials science and catalysis (Jiménez‐Pérez et al., 2006). This research highlights the role of oxalamide derivatives in developing new organometallic compounds with unique structural and chemical properties.
Chiral Synthesis
Research into the modification of the Evans Auxiliary demonstrated the synthesis of N-acyl-oxazolidinones from isopropyl-5,5-diphenyloxazolidinone, which is useful in chiral synthesis for pharmaceutical applications, offering a method for the preparation of compounds with high diastereoselectivity and potential in drug development (Hintermann & Seebach, 1998).
Antimicrobial Agent Development
The novel oxazolidinone analogs U-100592 and U-100766 were studied for their in vitro antibacterial activities against various pathogens, indicating the potential of oxazolidinone derivatives in developing new antimicrobial agents. This research underscores the importance of oxazolidinones in addressing resistant microbial strains and developing new therapeutic options (Zurenko et al., 1996).
Superoxide Dismutase Mimics
Investigation into metal-free low molecular weight superoxide dismutase mimics demonstrated the potential for oxazolidine derivatives to function in oxidative stress reduction, which is significant for therapeutic applications in diseases related to oxidative damage. This suggests the versatility of oxazolidinone frameworks in developing therapeutic agents beyond their antimicrobial capabilities (Samuni et al., 1988).
Heterocyclic Compound Synthesis
The synthesis of heterocyclic compounds like 5-methyl-3-phenyl-1,3-oxazolidin-2-ones highlights the utility of oxazolidine derivatives in organic synthesis, contributing to the development of new chemical entities with potential pharmacological activities. These compounds serve as a basis for the further development of pharmaceuticals and other biologically active molecules (Nishiyama et al., 1986).
Propiedades
IUPAC Name |
N'-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(3-hydroxypropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O5S/c18-9-1-7-15-13(19)14(20)16-11-3-5-12(6-4-11)17-8-2-10-23(17,21)22/h3-6,18H,1-2,7-10H2,(H,15,19)(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFMGSUMJFYZOOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)C(=O)NCCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-sulfonyl fluoride](/img/structure/B2456415.png)

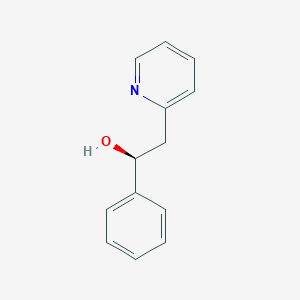
![2-(3-chlorophenyl)-4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2456420.png)
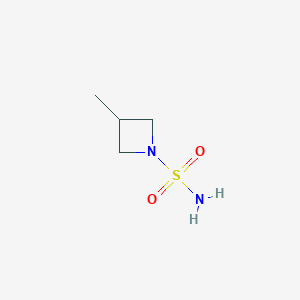
![4-[(E)-2-(2-chlorophenyl)ethenyl]-8-(trifluoromethoxy)-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2456425.png)
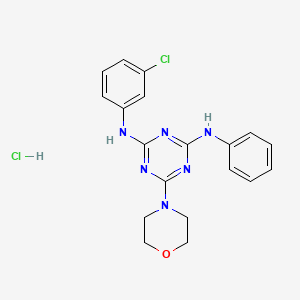
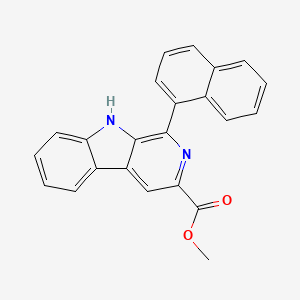
![Cyclohex-3-en-1-yl-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2456429.png)
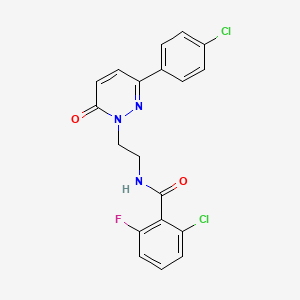


![2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2456435.png)
ammonium iodide](/img/structure/B2456437.png)